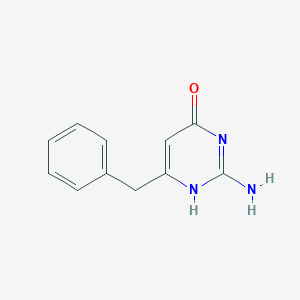

2-amino-6-benzyl-1H-pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This inhibition has been shown to promote the maintenance of the pluripotency of embryonic stem cells . The compound’s unique properties make it a valuable tool in various fields of study, including chemistry, biology, and medicine.

Chemical Reactions Analysis

2-amino-6-benzyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to biologically active molecules positions it as a candidate for drug development, particularly in the treatment of cancer and infectious diseases. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the benzyl group can enhance cytotoxic activity against various cancer cell lines, such as MDA-MB-231 breast cancer cells, with notable IC50 values around 27.6 μM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-6-benzyl-1H-pyrimidin-4-one | MDA-MB-231 Breast Cancer | 27.6 |

| Similar Pyrimidine Derivative | A549 Lung Cancer | 15.3 |

| Similar Pyrimidine Derivative | HeLa Cervical Cancer | 22.0 |

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, including enzymes or receptors, which modulate their activity and lead to various biological effects. This interaction is crucial for understanding the compound's therapeutic potential.

Organic Synthesis

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxidized pyrimidine derivatives | Potassium permanganate |

| Reduction | Modifies functional groups | Sodium borohydride |

| Substitution | Substitutes benzyl group with nucleophiles | Amines, thiols |

Biological Studies

Investigation of Biological Interactions

Research has focused on studying the interactions of this compound with biological targets to understand its potential effects and mechanisms of action. Notably, compounds derived from this structure have been evaluated for their anti-inflammatory properties and activity against nitric oxide (NO) production in immune cells .

Case Study: Anti-inflammatory Activity

A series of related pyrimidine derivatives demonstrated significant inhibition of NO production in mouse peritoneal cells, highlighting their potential as anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | IC50 (μM) |

|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2.5 |

| 5-Chloro-2-amino-4,6-dichloropyrimidine | 3.0 |

Mechanism of Action

2-amino-6-benzyl-1H-pyrimidin-4-one exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. The compound binds to specific sites on the protein kinase D molecule, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

2-amino-6-benzyl-1H-pyrimidin-4-one is unique in its ability to inhibit protein kinase D and maintain the pluripotency of embryonic stem cells. Similar compounds include:

CID 755673: Another inhibitor of protein kinase D with similar properties.

PD0325901: An inhibitor of mitogen-activated protein kinase kinase, used in combination with this compound to maintain stem cell pluripotency.

These compounds share some similarities in their mechanisms of action and applications, but this compound stands out due to its specific inhibition of protein kinase D and its unique effects on stem cell pluripotency.

Properties

IUPAC Name |

2-amino-6-benzyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOELCHCKJETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.